molecular formula C20H11F B043521 9-Fluorobenzo[k]fluoranthene CAS No. 113600-15-0

9-Fluorobenzo[k]fluoranthene

Cat. No.: B043521
CAS No.: 113600-15-0
M. Wt: 270.3 g/mol
InChI Key: IAGJJNFRAZJPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluorobenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H11F. It is a derivative of benzo[k]fluoranthene, where a fluorine atom is substituted at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorobenzo[k]fluoranthene typically involves the fluorination of benzo[k]fluoranthene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorobenzo[k]fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Fluorobenzo[k]fluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Fluorobenzo[k]fluoranthene involves its interaction with cellular components, particularly enzymes involved in metabolic processes. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can interact with DNA and proteins, potentially leading to mutagenic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • Benzo[k]fluoranthene
  • 3-Fluorobenzo[k]fluoranthene
  • 8-Fluorobenzo[k]fluoranthene
  • 1-Fluoropyrene
  • 1-Fluorochrysene

Comparison: 9-Fluorobenzo[k]fluoranthene is unique due to the specific position of the fluorine atom, which influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct photophysical properties and metabolic pathways, making it a valuable compound for specialized research applications .

Properties

IUPAC Name

9-fluorobenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F/c21-15-8-7-13-10-18-16-5-1-3-12-4-2-6-17(20(12)16)19(18)11-14(13)9-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJJNFRAZJPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C=C(C=CC5=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150484
Record name Benzo(k)fluoranthene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113600-15-0
Record name 9-Fluorobenzo(k)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113600150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(k)fluoranthene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-FLUOROBENZO(K)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SHT3939FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluorobenzo[k]fluoranthene
Reactant of Route 2
9-Fluorobenzo[k]fluoranthene
Reactant of Route 3
9-Fluorobenzo[k]fluoranthene
Reactant of Route 4
9-Fluorobenzo[k]fluoranthene
Reactant of Route 5
9-Fluorobenzo[k]fluoranthene
Reactant of Route 6
9-Fluorobenzo[k]fluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.